molecular formula C15H20N4O3S B6427202 N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide CAS No. 2034534-81-9

N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide

Cat. No.: B6427202
CAS No.: 2034534-81-9
M. Wt: 336.4 g/mol
InChI Key: UTQWOAGLMGCBQU-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with a piperidine ring and further modified with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core. This can be achieved by the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one . This intermediate is then acylated with succinic anhydride to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets N,N-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-1-sulfonamide apart is its unique combination of a quinazolinone core with a piperidine ring and a sulfonamide group. This structural arrangement enhances its biological activity and makes it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-dimethyl-3-(4-oxoquinazolin-3-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-17(2)23(21,22)18-9-5-6-12(10-18)19-11-16-14-8-4-3-7-13(14)15(19)20/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWOAGLMGCBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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